2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and methoxy groups . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like nucleotides . Piperidine is a heterocyclic organic compound and it’s often used as a building block in the synthesis of organic compounds . Methoxy groups (-OCH3) are often seen in organic chemistry and can influence the reactivity of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The compound contains a pyrimidine ring, a piperidine ring, and methoxy groups, which would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, the piperidine ring, and the methoxy groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine and piperidine rings could influence its solubility, stability, and reactivity .Scientific Research Applications
2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine has been studied extensively for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including the study of enzyme inhibition, cell signaling pathways, and the regulation of gene expression. It has also been used to study the effects of various drugs and toxins on cells, as well as the effects of various hormones and neurotransmitters on cells.
Mechanism of Action
The mechanism of action of 2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is not yet fully understood. However, it is believed to act as an inhibitor of enzymes and cell signaling pathways. It is thought to interact with specific proteins in cells, leading to changes in cellular processes.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In laboratory experiments, it has been found to cause changes in the expression of certain genes, as well as changes in the production of certain proteins. It has also been found to affect the activity of certain enzymes and cell signaling pathways. In addition, it has been found to affect the metabolism of certain drugs and toxins, as well as the activity of certain hormones and neurotransmitters.
Advantages and Limitations for Lab Experiments
2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and is relatively inexpensive. It also has a high affinity for certain proteins, making it useful for studying enzyme inhibition and cell signaling pathways. However, it has some limitations as well. It is not very stable, and can degrade over time. In addition, it is not very soluble in water, making it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the study of 2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine. One potential direction is to further study its mechanism of action, in order to better understand how it affects cells and proteins. Another potential direction is to develop more efficient and cost-effective methods for synthesizing this compound. In addition, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of certain diseases. Finally, more research could be conducted to explore the potential side effects of this compound, in order to ensure its safe use in laboratory experiments.
Synthesis Methods
2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine can be synthesized in a laboratory setting using a variety of methods. A common synthesis method involves the reaction of 2-chloro-3-methoxyphenylmethylpiperidine with 5-methoxypyrimidine in the presence of an acid catalyst. This reaction yields a pyrimidine derivative with an oxygen atom in the 5-position of the pyrimidine ring. The product can then be further purified by column chromatography.
Safety and Hazards
properties
IUPAC Name |
2-[1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c1-23-15-10-20-18(21-11-15)25-14-6-8-22(9-7-14)12-13-4-3-5-16(24-2)17(13)19/h3-5,10-11,14H,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCLBXNYJZPKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CN2CCC(CC2)OC3=NC=C(C=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.